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molecular formula C11H14ClNO3S B8452959 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride CAS No. 947498-85-3

3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride

Cat. No. B8452959
M. Wt: 275.75 g/mol
InChI Key: NEDNODJSBGNBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 250 mL round bottom flask was placed a solution of lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate (12 g, 29.15 mmol) in dichloromethane (100 mL). To the above was added NCS (4.48 g, 33.56 mmol) in several batches, while cooling to a temperature of 0° C. over a time period of 10 minutes. The resulting solution was allowed to react, with stirring, for 15 minutes while the temperature was maintained at 0° C. in a bath of H2O/ice, then the ice bath was removed and the solution was allowed to react for an additional 25 minutes at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether 5=1:1). The resulting mixture was washed 2 times with 50 mL of NaHSO3 and 2 times with 50 mL of brine. The mixture was dried over Na2SO4 and concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 2:3 ethyl acetate/petroleum ether solvent system. This resulted in 6.6 g (82.5%) of 3-(3-methoxypyrrolidin-1-yl)benzene-1-sulfonyl chloride as yellow oil.
Name
lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
4.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([S:14]([O-:16])=[O:15])[CH:11]=[CH:12][CH:13]=2)[CH2:4]1.[Li+].C1C(=O)N([Cl:25])C(=O)C1.CN1CCC2C(=C(N)C=CC=2)C1>ClCCl>[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([S:14]([Cl:25])(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=2)[CH2:4]1 |f:0.1|

Inputs

Step One
Name
lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate
Quantity
12 g
Type
reactant
Smiles
COC1CN(CC1)C=1C=C(C=CC1)S(=O)[O-].[Li+]
Step Two
Name
Quantity
4.48 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2=C(C=CC=C2CC1)N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring, for 15 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
to react for an additional 25 minutes at room temperature
Duration
25 min
WASH
Type
WASH
Details
The resulting mixture was washed 2 times with 50 mL of NaHSO3 and 2 times with 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 2:3 ethyl acetate/petroleum ether solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 6.6 g (82.5%) of 3-(3-methoxypyrrolidin-1-yl)benzene-1-sulfonyl chloride as yellow oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC1CN(CC1)C=1C=C(C=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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